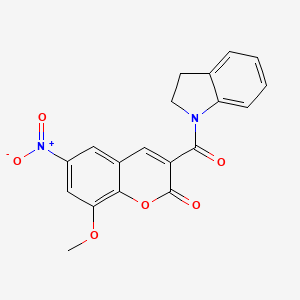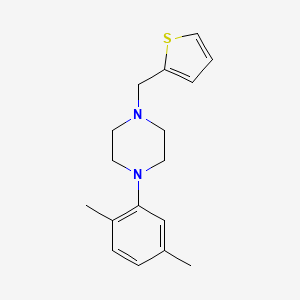
5-(2-butoxy-5-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-butoxy-5-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, commonly known as BCPT, is a synthetic compound with a pyrimidine backbone and a substituted benzylidene moiety. It belongs to the class of heterocyclic compounds and has gained significant attention in scientific research due to its potential biological activities.
Mécanisme D'action
The mechanism of action of BCPT is not fully understood, but it is believed to act by inhibiting various cellular pathways involved in cancer cell growth, inflammation, and microbial infection. It has been shown to inhibit the activity of enzymes such as topoisomerase II and histone deacetylases, which are involved in DNA replication and gene expression. BCPT has also been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.
Biochemical and Physiological Effects:
BCPT has been shown to have a low toxicity profile and is well tolerated by cells and animals. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, BCPT has been shown to reduce the production of pro-inflammatory cytokines and enzymes, leading to a reduction in inflammation. It has also exhibited antimicrobial activity by disrupting the cell membrane of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
BCPT has several advantages for laboratory experiments, including its low toxicity profile, easy synthesis, and potential biological activities. However, its solubility in water is limited, which can make it difficult to work with in aqueous environments. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
Orientations Futures
There are several future directions for research on BCPT, including investigating its potential as a cancer treatment, exploring its anti-inflammatory properties for the treatment of inflammatory diseases, and studying its antimicrobial activity for the development of new antibiotics. Additionally, further research is needed to understand its mechanism of action and to optimize its synthesis and formulation for use in clinical settings.
In conclusion, BCPT is a synthetic compound with potential biological activities that have gained significant attention in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to develop it into a useful therapeutic agent.
Méthodes De Synthèse
The synthesis of BCPT involves the reaction of 5-chloro-2-hydroxybenzaldehyde and 2-butoxy-1,3-diaminopropane in the presence of a catalyst such as acetic acid. The reaction proceeds through a condensation reaction, followed by cyclization to form the pyrimidine ring. The product is then isolated and purified through recrystallization.
Applications De Recherche Scientifique
BCPT has been extensively studied for its potential biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. It has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. Additionally, BCPT has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. It has also exhibited antimicrobial activity against various strains of bacteria and fungi.
Propriétés
IUPAC Name |
5-[(2-butoxy-5-chlorophenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4/c1-2-3-6-22-12-5-4-10(16)7-9(12)8-11-13(19)17-15(21)18-14(11)20/h4-5,7-8H,2-3,6H2,1H3,(H2,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYODCSBWLNPEID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)Cl)C=C2C(=O)NC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-butoxy-5-chlorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorobenzyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4970786.png)
![ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]-2-piperidinecarboxylate](/img/structure/B4970792.png)
![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-chlorobenzenesulfonate](/img/structure/B4970803.png)
![2-fluoro-N-{4-[N-(2-naphthylsulfonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B4970811.png)

![N-cyclopropyl-2-({4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2-quinazolinyl}thio)acetamide](/img/structure/B4970825.png)

![2-[2-(4-ethoxyphenoxy)ethoxy]-N-(2-methoxyethyl)ethanamine](/img/structure/B4970840.png)
![3-allyl-5-{3-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4970846.png)


![2-ethoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol](/img/structure/B4970862.png)

![5-(4-methoxyphenyl)-N-(1-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4970874.png)